![molecular formula C₂₀H₂₁N₃O₂.HCl B583668 N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate CAS No. 1239262-52-2](/img/structure/B583668.png)
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate
Overview
Description
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate is a complex organic compound . It is stored in a sealed, dry environment, preferably in a freezer under -20°C .
Synthesis Analysis
The synthesis of such compounds involves complex organic reactions . The best results are due to the catalytic effect and the higher boiling point of acetic acid, which improve the decarboxylation step and increase the yields compared with previously reported methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques . The Empirical Formula (Hill Notation) is C20H21N3O2·HCl .Chemical Reactions Analysis
This compound can undergo various chemical reactions . For instance, further prolonged exposure to tyramine under reflux in EtOH eliminated the N-tosyl substituent from 35 and resulted in makaluvamine D (37) .Physical And Chemical Properties Analysis
The compound is a white to tan powder . It is soluble in DMSO at a concentration of ≥10 mg/mL . It has a molecular weight of 371.86 .Scientific Research Applications
- Tubastatin A TFA has shown promise in promoting neuroprotection. It alleviates stroke-induced brain infarction and functional deficits by enhancing α-tubulin acetylation and up-regulating fibroblast growth factor 21 (FGF-21) .
- Additionally, it may improve post-resuscitation myocardial dysfunction after cardiac arrest and cardiopulmonary resuscitation (CA/CPR) .
- Tubastatin A TFA limits NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses .
- Daily treatment with Tubastatin A at 0.5 mg/kg inhibits HDAC6, promoting regulatory T cell (Treg) suppressive activity in mouse models of inflammation and autoimmunity .
- Tubastatin A promotes autophagy, a cellular process involved in maintaining cellular homeostasis and clearing damaged components .
- Tubastatin A TFA inhibits HDAC6 to suppress major histocompatibility complex (MHC)-incompatible cardiac allograft rejection .
Neuroprotection and Stroke Recovery
Anti-Inflammatory Effects
Autophagy Modulation
Cardiac Allograft Rejection
Cancer Research
Epigenetic Regulation
Mechanism of Action
Target of Action
Tubastatin A TFA is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the class IIb HDACs, with two catalytic domains and predominantly cytoplasmic localization . It regulates various cellular processes, including microtubule-based transport, cell motility, endocytosis, cell migration, autophagy, and aggresome formation .
Mode of Action
Tubastatin A TFA interacts with HDAC6 by inhibiting its activity, which results in the increased acetylation of α-tubulin . This inhibition of HDAC6 activity by Tubastatin A TFA limits NLRP3 inflammasome activation and cell pyroptosis .
Pharmacokinetics
It’s known that tubastatin a tfa is soluble in dmso and water , which can influence its absorption and distribution in the body.
Result of Action
The inhibition of HDAC6 activity by Tubastatin A TFA results in various molecular and cellular effects. It inhibits NLRP3 inflammasome activation, decreases proinflammatory cytokines production, and reduces cell pyroptosis . It also increases cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Moreover, it mitigates myocardial dysfunction after CA/CPR in swine .
Action Environment
The action of Tubastatin A TFA can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO and water can affect its bioavailability and efficacy.
Safety and Hazards
properties
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.C2HF3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;3-2(4,5)1(6)7/h2-9,25H,10-13H2,1H3,(H,21,24);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAOVICSJJIYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate | |
CAS RN |
1239262-52-2 | |
Record name | Benzamide, N-hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239262-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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